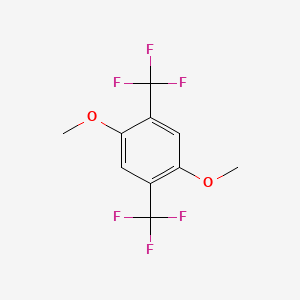
Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- is an organic compound with the molecular formula C10H8F6O2 and a molecular weight of 274.16 g/mol This compound is characterized by the presence of two methoxy groups and two trifluoromethyl groups attached to a benzene ring
Preparation Methods
One common method involves the reaction of 1,4-dimethoxybenzene with trifluoromethylating agents under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Reagents such as halogens, acids, and bases are often used in these reactions.
Scientific Research Applications
Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology and Medicine: The compound’s unique properties make it a candidate for drug development and biological studies.
Mechanism of Action
The mechanism of action of Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the trifluoromethyl groups can influence the compound’s electronic properties. These interactions can affect various pathways and processes, making the compound useful in different applications .
Comparison with Similar Compounds
Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- can be compared with other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1,4-Dimethoxybenzene: Lacks the trifluoromethyl groups, leading to variations in electronic properties and applications.
The presence of both methoxy and trifluoromethyl groups in Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- makes it unique, providing a combination of properties that can be tailored for specific uses.
Properties
CAS No. |
105986-63-8 |
|---|---|
Molecular Formula |
C10H8F6O2 |
Molecular Weight |
274.16 g/mol |
IUPAC Name |
1,4-dimethoxy-2,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F6O2/c1-17-7-3-6(10(14,15)16)8(18-2)4-5(7)9(11,12)13/h3-4H,1-2H3 |
InChI Key |
PGGKQXHMCDUROW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)(F)F)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


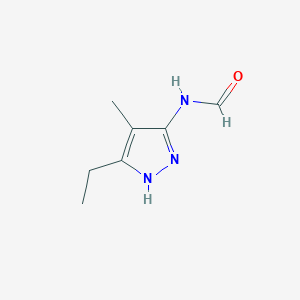
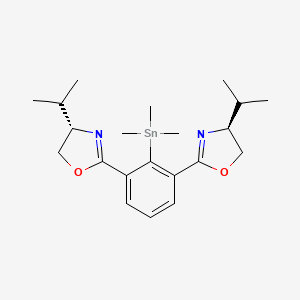
![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)
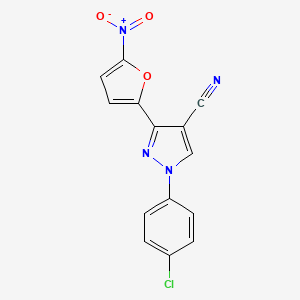
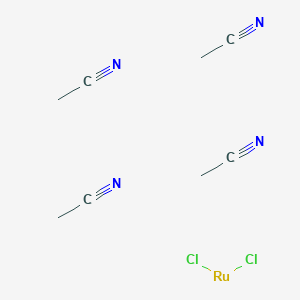
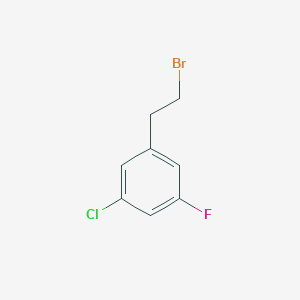
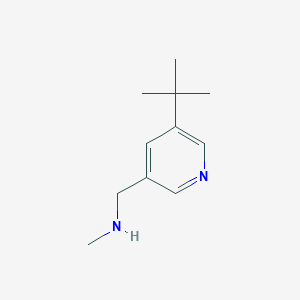
![(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12869019.png)
![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)

![2-Aminobenzo[d]oxazole-4-thiol](/img/structure/B12869032.png)
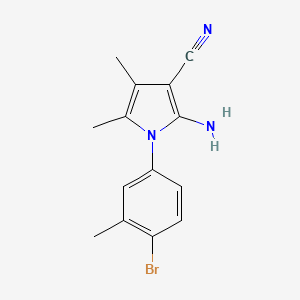
![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)
![Sodium 4-(((6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl hydrogen phosphate](/img/structure/B12869056.png)
